(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid
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Overview
Description
The compound (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is a complex organic molecule featuring a benzodioxole moiety, a chlorophenyl group, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Chlorophenyl Group: This step involves the reaction of the benzodioxole derivative with 4-chlorobenzaldehyde under acidic conditions to form the corresponding imine.
Formation of the Thiazinane Ring: The imine is then reacted with thiourea and an appropriate carboxylic acid derivative to form the thiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S/c20-12-2-4-13(5-3-12)21-19-22(17(23)8-16(28-19)18(24)25)9-11-1-6-14-15(7-11)27-10-26-14/h1-7,16H,8-10H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZZWSBHLNIRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)CC3=CC4=C(C=C3)OCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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